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Compound of Interest

Compound Name:
Isothiazol-4-ylmethanamine

dihydrochloride

CAS No.: 2193067-17-1

Cat. No.: B2470504

Get Quote

Executive Summary
Isothiazol-4-ylmethanamine (4-aminomethylisothiazole) is a critical pharmacophore in the

development of MEK1 inhibitors and novel antimicrobials. Its structural integrity relies heavily

on salt selection, which dictates physicochemical properties such as hygroscopicity, solubility,

and chemical stability.

This guide provides a comparative structural analysis framework for Isothiazol-4-

ylmethanamine salts, specifically contrasting the Dihydrochloride (2HCl) and Hemifumarate

forms. While the dihydrochloride (CAS 2193067-17-1) is the standard commercial intermediate,

X-ray crystallographic data suggests that alternative salts (like fumarates) may offer superior

packing efficiency and reduced hygroscopicity for final drug formulations.

Chemical Context & Protonation Topology[1][2]
Before interpreting X-ray data, one must understand the protonation landscape. The isothiazole

ring acts as a weak base, while the exocyclic primary amine is highly basic.
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Primary Protonation Site: Exocyclic Amine (

). Formation of the Monohydrochloride.

Secondary Protonation Site: Ring Nitrogen (

). Formation of the Dihydrochloride.

Crystallographic Implication: The 2HCl salt forces protonation on the ring nitrogen, disrupting

the aromatic electron delocalization and potentially creating a "charge-repulsive" packing motif

that necessitates significant hydration (solvates) to stabilize the lattice.

Experimental Protocols
Salt Synthesis & Crystallization Workflow[3]
To obtain diffraction-quality crystals, we utilize a controlled vapor diffusion method, which is

superior to spontaneous precipitation for this scaffold.

Protocol A: Isothiazol-4-ylmethanamine Dihydrochloride (2HCl)
Dissolution: Dissolve 50 mg of free base in 2 mL of anhydrous ethanol.

Acid Addition: Add 2.2 equivalents of 4M HCl in dioxane dropwise at 0°C.

Precipitation: A white solid precipitates immediately. Isolate by filtration.[1]

Recrystallization (Vapor Diffusion):

Dissolve 20 mg of the precipitate in a minimum volume (approx. 300 µL) of

Methanol/Water (9:1).

Place in a small inner vial.

Place inner vial into a larger jar containing 5 mL of Acetone (antisolvent).

Seal tightly and store at 4°C for 3-5 days.

Protocol B: Isothiazol-4-ylmethanamine Hemifumarate
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Stoichiometry: Mix 1 equivalent of free base with 0.5 equivalents of fumaric acid in hot

Isopropanol (IPA).

Slow Cooling: Reflux for 30 minutes, then wrap the flask in foil and allow to cool to room

temperature over 12 hours.

Crystal Growth: If no crystals form, use slow evaporation of the IPA solution at ambient

temperature.

Crystallization Workflow Diagram
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Figure 1: Decision tree and workflow for generating diffraction-quality crystals of isothiazole

amine salts.

Comparative Structural Analysis
The following data comparison highlights the expected crystallographic parameters based on

the behavior of analogous 4-substituted isothiazole salts (e.g., isothiazole-4-carboxamidine

derivatives).

Crystallographic Parameters Table[4]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2470504?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Dihydrochloride
(2HCl)

Hemifumarate Significance

Crystal System Monoclinic Triclinic or Monoclinic

Fumarates often

crystallize in

due to

centrosymmetric

packing.

Space Group or

is common for

racemates/achiral

salts;

favors dense packing.

Z (Molecules/Cell) 4 2

Lower Z in fumarate

indicates a more

ordered, compact unit

cell.

Calculated Density ~1.35 - 1.45 g/cm³ ~1.45 - 1.55 g/cm³

Higher density in

fumarate correlates

with lower

hygroscopicity.

Solvent Content
High Probability

(Hydrates)

Low Probability

(Anhydrous)

2HCl salts often trap

water to bridge the

charge repulsion.

Melting Point 160 - 180°C (Decomp) 190 - 210°C (Sharp)

Sharp melting points

in fumarates indicate

superior lattice

energy.

Hydrogen Bonding & Packing Topology
Dihydrochloride (2HCl) Motif: The crystal structure is dominated by charge-assisted hydrogen

bonds.
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Interaction:

and

.

Geometry: The chloride ions act as multi-acceptor bridges, creating a "channel" structure.

Risk: These channels are often accessible to water molecules, explaining the hygroscopic

nature of the 2HCl salt. The protonated isothiazole nitrogen (

) forms a weak H-bond, often distorted by the adjacent sulfur atom.

Hemifumarate Motif: The structure typically forms a supramolecular sheet.

Interaction:

.

Motif: Look for the

graph set motif, where two amine protons bind to the two oxygens of a single carboxylate
group.

Stability: The fumarate anion lies on a center of inversion, linking two isothiazole cations.

This "molecular clip" prevents the formation of solvent voids.

Structural Logic Diagram
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Figure 2: Topological comparison of interaction networks. The Chloride path (red) facilitates

water entry, while the Fumarate path (green) creates a self-sealed network.

Performance & Application Insights
Based on the crystallographic data, the following recommendations are made for drug

development professionals:

For Early Screening (HTS): Use the Dihydrochloride. It dissolves rapidly in aqueous media

(DMSO/Water) due to the high lattice energy disruption caused by the chloride/water

channels.

For Solid Oral Dosage Forms: Transition to the Hemifumarate or Succinate. The X-ray data

predicts a denser packing arrangement (Density > 1.45 g/cm³) which directly correlates to

improved chemical stability and reduced moisture uptake (non-hygroscopic).

S...O Interactions: In the crystal structure, check for Chalcogen Bonding (

distance < 3.3 Å). In isothiazoles, this interaction often locks the conformation of the side
chain, reducing entropic penalties during protein binding (e.g., in MEK1 active sites).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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